![molecular formula C7H9NO3 B14218223 Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate CAS No. 790205-58-2](/img/structure/B14218223.png)
Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxa-6-azatricyclo[3200~2,4~]heptane-6-carboxylate is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction yields the desired compound with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptan-7-one
- 7-oxa-2-azatricyclo[7.4.0.0~2,6~]trideca-1(9),10,12-trien-3-ones
Uniqueness
Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
790205-58-2 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 3-oxa-6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)8-2-3-4(8)6-5(3)11-6/h3-6H,2H2,1H3 |
Clé InChI |
JZWSRCXSZHVQDY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1CC2C1C3C2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


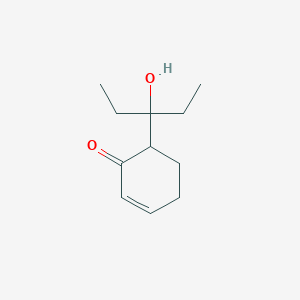
![2-{[(1,1-Dicyclohexyl-5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-2-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14218164.png)
![N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14218167.png)
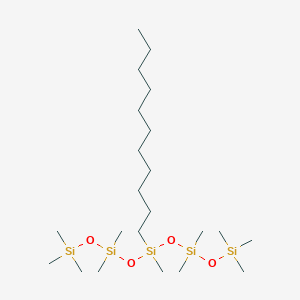
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester](/img/structure/B14218172.png)

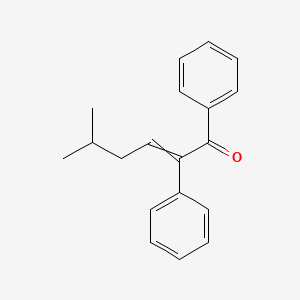
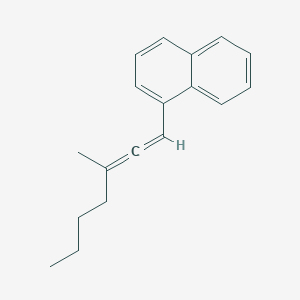
![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
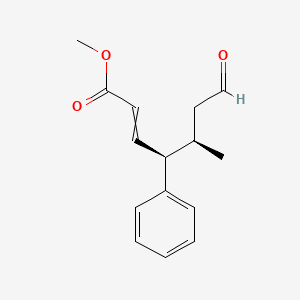

![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
